N*1*-Methyl-N*1*-pyrazin-2-ylmethyl-ethane-1,2-diamine
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Overview
Description
N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a pyrazine ring substituted with a methyl group and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine typically involves the reaction of pyrazine derivatives with ethane-1,2-diamine under controlled conditions. One common method includes the alkylation of pyrazine with methyl iodide, followed by the reaction with ethane-1,2-diamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring or the diamine moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazine or diamine compounds.
Scientific Research Applications
N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of bioactive molecules and pharmaceuticals.
Medicine: Explored for its role in drug development, particularly in the synthesis of therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
- N1-Methyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine : Similar structure but with a pyridine ring instead of a pyrazine ring.
- N1-Methyl-N1-quinolin-2-ylmethyl-ethane-1,2-diamine : Contains a quinoline ring, offering different electronic and steric properties.
- N1-Methyl-N1-benzyl-ethane-1,2-diamine : Features a benzyl group, which affects its reactivity and biological activity.
Uniqueness
N1-Methyl-N1-pyrazin-2-ylmethyl-ethane-1,2-diamine is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The pyrazine ring can participate in various chemical reactions, making it a versatile building block in organic synthesis. Additionally, the compound’s potential biological activities and applications in drug development further highlight its uniqueness.
Properties
IUPAC Name |
N'-methyl-N'-(pyrazin-2-ylmethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-12(5-2-9)7-8-6-10-3-4-11-8/h3-4,6H,2,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBLRAIDKHOQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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